molecular formula C34H66NO3R B012153 N-Stearoylsphingosine CAS No. 104404-17-3

N-Stearoylsphingosine

Cat. No. B012153
CAS RN: 104404-17-3
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Stearoylsphingosine (NS) is a type of sphingolipid that has been found to play a significant role in various physiological processes. It is synthesized via a specific method and has been widely studied for its mechanism of action, biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

  • Clarification of Ceramides' Roles : N-stearoyl dihydrosphingosine aids in understanding ceramides' functions in human hair, particularly in signal transduction and cell regulation (Masukawa & Tsujimura, 2006).

  • Biosynthesis of Sphingolipids : It's used in the biosynthesis of various sphingolipids such as ceramide, glucosyl-ceramide, gangliosides, and sphingomyelin (Riboni, Bassi, Conti, & Tettamanti, 1993).

  • Stimulation of Chronic Pain : N-Stearoylsphingosine is employed in experiments related to chronic pain stimulation in humans (Zimmermann, 1983).

  • Stability in Ceramide Sulfatase Determination : Stearoyl[1-14C]sulfogalactosylsphingosine serves as a stable substrate for cerebroside sulfatase assays (Dubois, Zalc, Le Saux, Baumann, 1980).

  • Cellular Proliferation Studies : Sphingosine, including its derivatives, stimulates cellular proliferation via a protein kinase C-independent pathway (Zhang, Buckley, Gibson, & Spiegel, 1990).

  • Drug Delivery Efficiency : N-lignoceroylsphingosine-1-O-sulfate-containing liposomes enhance drug delivery efficiency and retention, showing higher tumoricidal effects on leukemia and lung carcinoma (Noda et al., 1994).

  • Synthesis of Sphingomyelin : N-Stearoylsphingomyelin can be synthesized from sphingosinephosphorylcholine and p-nitrophenyl stearate (Shapiro et al., 1967).

  • Enzymatic Activity Studies : Ceramide synthase (ceramide synthase) increases the specific activity of sphingosine with stearoyl-CoA (Shimeno et al., 1998).

  • Molecular Packing Studies : Cholesterol can affect the molecular packing of sphingomyelin derivatives in monolayers, including those with variations in N-acyl chain length (Grönberg, Ruan, Bittman, & Slotte, 1991).

  • Ceramide Synthesis Characterization : The synthesis of ceramide involves the introduction of a 4,5-trans-double bond after dihydroceramide synthesis (Michel et al., 1997).

Mechanism of Action

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoylsphingosine
Reactant of Route 2
Reactant of Route 2
N-Stearoylsphingosine
Reactant of Route 3
Reactant of Route 3
N-Stearoylsphingosine
Reactant of Route 4
Reactant of Route 4
N-Stearoylsphingosine
Reactant of Route 5
Reactant of Route 5
N-Stearoylsphingosine
Reactant of Route 6
Reactant of Route 6
N-Stearoylsphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.